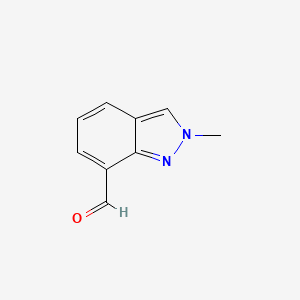

2-Methyl-2H-indazole-7-carboxaldehyde

Beschreibung

BenchChem offers high-quality 2-Methyl-2H-indazole-7-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-indazole-7-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methylindazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOSZMXWWAOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. Indazole derivatives are integral to numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The specific substitution pattern on the indazole ring system dictates its biological function, making the development of regioselective synthetic methods a critical endeavor.

Among the various indazole isomers, the 2H-indazole tautomer presents a distinct chemical personality compared to its more thermodynamically stable 1H counterpart.[1][2] This guide focuses on a key synthetic building block, 2-Methyl-2H-indazole-7-carboxaldehyde . The strategic placement of the methyl group at the N2 position and the aldehyde at the C7 position provides a synthetically versatile handle for elaboration into more complex molecular architectures, particularly in the realm of kinase inhibitor development and combinatorial library synthesis.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility of experimental results, and safety. 2-Methyl-2H-indazole-7-carboxaldehyde is identified by the CAS Number 1337880-42-8 .[3][4][5] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [3][4][5][6] |

| Molecular Formula | C₉H₈N₂O | [3][5][6] |

| Molecular Weight | 160.17 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥95% | [6] |

| Solubility | Good solubility in polar aprotic solvents (e.g., acetonitrile, DMSO); moderate in methanol. | [4] |

| SMILES Code | O=CC1=CC=CC2=CN(C)N=C12 | [3] |

| IUPAC Name | 2-methyl-2H-indazole-7-carbaldehyde | [4] |

Safety and Handling: This compound is classified with the signal word "Warning".[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Handling should occur in a well-ventilated fume hood to avoid inhalation of dust particles.[4] Recommended storage is in a cool, dry place in tightly sealed containers.[4]

Synthesis and Mechanistic Considerations

A prevalent strategy involves a multi-component, one-pot reaction, often catalyzed by copper. This approach is highly efficient and demonstrates broad substrate tolerance.[9] For instance, a plausible route could adapt the copper-catalyzed reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and an azide source.[2][9]

Caption: A plausible copper-catalyzed one-pot synthesis workflow.

Mechanistic Rationale: The key to this transformation is the role of the copper catalyst, which facilitates the crucial C-N and N-N bond formations in a single pot.[9] The reaction likely proceeds through an initial condensation of the benzaldehyde with methylamine to form an imine, followed by a series of copper-mediated steps involving the azide to construct the pyrazole ring fused to the benzene core. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Core Applications in Drug Discovery and Chemical Biology

The utility of 2-Methyl-2H-indazole-7-carboxaldehyde stems directly from the reactivity of its aldehyde functional group. This group serves as a versatile anchor for introducing molecular diversity, making it a valuable intermediate in several high-throughput applications.

-

Kinase Inhibitor Synthesis: The indazole scaffold is a privileged structure for targeting the ATP-binding site of kinases. This compound serves as a key intermediate in the synthesis of potent inhibitors, such as dual PI3K/mTOR inhibitors. The 2-methyl-2H-indazole moiety can participate in crucial hydrogen bonding interactions within the kinase domain, enhancing binding affinity and selectivity.[4]

-

Combinatorial Library Development: The aldehyde functionality is ideal for reductive amination reactions. This allows for the rapid and efficient generation of large libraries of diverse secondary and tertiary amines by reacting the aldehyde with a wide array of primary and secondary amines. These libraries are invaluable for high-throughput screening campaigns to identify novel bioactive compounds.[4]

-

Covalent Inhibitor Development: The aldehyde can act as a "warhead" for developing covalent inhibitors.[4] By reacting with nucleophilic residues (like lysine) on a target protein, it can form a stable covalent bond, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Protocol: Reductive Amination for Library Synthesis

This protocol provides a robust, self-validating workflow for synthesizing a derivative amine from 2-Methyl-2H-indazole-7-carboxaldehyde, a cornerstone reaction for drug discovery.

Objective: To synthesize N-((2-methyl-2H-indazol-7-yl)methyl)aniline as a representative example of a reductive amination reaction.

Materials:

-

2-Methyl-2H-indazole-7-carboxaldehyde (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

-

Acetic Acid (catalytic, ~5% v/v)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Workflow Diagram:

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Methyl-2H-indazole-7-carboxaldehyde (1.0 eq). Dissolve it in anhydrous dichloroethane (DCE).

-

Imine Formation: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this reaction as it readily reduces the iminium ion but is slow to react with the starting aldehyde, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. This is a crucial self-validation step to ensure the reaction has gone to completion.

-

Aqueous Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent (e.g., DCM or EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

-

Characterization: The final, purified product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

2-Methyl-2H-indazole-7-carboxaldehyde (CAS: 1337880-42-8) is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into novel chemical space. Its well-defined structure and the reactivity of its aldehyde group make it an indispensable tool for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reaction protocols enables the efficient and logical construction of complex molecules with high potential for therapeutic applications.

References

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

PubChem. 7-chloro-2-methyl-2H-indazole-4-carbaldehyde. [Link]

-

National Institutes of Health. Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. [Link]

-

PubMed Central. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 1337880-42-8|2-Methyl-2H-indazole-7-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]

- 6. 2-Methyl-2H-indazole-7-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 7. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 8. Methyl 2H-indazole-7-carboxylate | 952479-65-1 [sigmaaldrich.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-2H-indazole-7-carboxaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its core molecular properties, including a definitive molecular weight of 160.17 g/mol , alongside its physicochemical characteristics, synthesis principles, and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical methodologies for quality control and summarizes critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Molecular Profile

2-Methyl-2H-indazole-7-carboxaldehyde is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The specific placement of the methyl group at the N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The molecular weight is consistently reported as 160.17 g/mol .[3][4][5]

Table 1: Key Molecular and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-Methyl-2H-indazole-7-carboxaldehyde | N/A |

| Synonyms | 2-methylindazole-7-carbaldehyde | N/A |

| CAS Number | 1337880-42-8 | [3][6] |

| Molecular Formula | C₉H₈N₂O | [3][4][6] |

| Molecular Weight | 160.17 g/mol | [3][4][5] |

| SMILES | O=Cc1cccc2cn(C)nc12 | [3] |

digraph "2_Methyl_2H_indazole_7_carboxaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,1.8!"];

// Substituent nodes Me_C [label="CH₃", pos="-2.4,1.0!"]; CHO_C [label="C", pos="1.2,3.0!"]; CHO_H [label="H", pos="0.3,3.4!"]; CHO_O [label="O", pos="2.1,3.4!"];

// Bonds edge [style=solid]; N1 -- C7a; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a;

// Double bonds edge [style=solid]; N1 -- N2 [style=invis]; // Helper for positioning C3 -- C3a [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C6 -- C7 [style=double, dir=none];

// Substituent bonds N2 -- Me_C; C7 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout edge [style=invis]; C3a -- N1; }

Caption: Chemical structure of 2-Methyl-2H-indazole-7-carboxaldehyde.

Physicochemical Properties

The physical state and solubility profile of a compound are critical for planning reactions, purification, and formulation. 2-Methyl-2H-indazole-7-carboxaldehyde is typically supplied as a solid, with solubility favoring polar aprotic solvents.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approx. 175-178 °C | |

| Solubility | Good in acetonitrile; moderate in methanol | |

| Storage | Recommended below 25°C in sealed containers | |

| Thermal Stability | Moderate |

Synthesis and Reactivity

Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored product.[7][8] General strategies for accessing the 2H-indazole core often rely on transition-metal-catalyzed reactions or multi-component cyclizations.[9]

While a specific, detailed synthesis for 2-Methyl-2H-indazole-7-carboxaldehyde is not extensively published, established methods for analogous structures provide a logical framework. One common approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine (in this case, methylamine), and an azide source.[9] The catalyst is crucial for facilitating the key C-N and N-N bond formations.

Caption: Conceptual workflow for the synthesis of 2H-indazoles.

Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group is a versatile handle for a wide range of chemical transformations.

-

Reductive Amination: The carbonyl group readily undergoes reductive amination, reacting with primary or secondary amines to form an intermediate imine, which is then reduced to yield a diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of compounds for high-throughput screening.

-

Wittig and Knoevenagel Reactions: The aldehyde can be converted into alkenes through reactions like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and scaffold extension.[10]

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different functional group classes.

Applications in Research and Drug Development

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[2][10][11] 2-Methyl-2H-indazole-7-carboxaldehyde serves as a crucial intermediate in the synthesis of such complex, biologically active molecules.

-

Kinase Inhibitor Synthesis: It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The indazole core is known to participate in critical hydrogen bonding interactions within the kinase domain of these enzymes.

-

Covalent Inhibitors: The compound can be used as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it is an ideal starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical elaboration once initial low-affinity binding hits are identified.

Caption: Role as a building block in the drug discovery pipeline.

Analytical Methodologies (Self-Validation)

To ensure the identity, purity, and stability of 2-Methyl-2H-indazole-7-carboxaldehyde, a robust set of analytical protocols is required. These methods form a self-validating system for quality control in a research or manufacturing setting.

Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The expected molecular ion peak [M+H]⁺ should be observed at m/z 161.07.

-

Fragmentation (MS/MS): If necessary, perform tandem MS on the parent ion (m/z 161.07). Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-15), analogous to similar indazole structures.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be carefully chosen.[12]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 10% B

-

19-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's precise structure and connectivity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the N-methyl group (typically δ 3-4 ppm).

-

¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon (typically δ >180 ppm) and the correct number of aromatic and aliphatic carbons.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate warnings for irritation and acute toxicity.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[14] Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[15] For handling bulk powder, a particle-filtering half mask is recommended to prevent inhalation.

-

Incompatible Materials: Avoid strong oxidizing agents.[14][15]

References

-

IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubChem. (n.d.). 7-chloro-2-methyl-2H-indazole-4-carbaldehyde. Retrieved from [Link]

-

PMC - NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

NIH. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ACS Publications. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Retrieved from [Link]

-

Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Retrieved from [Link]

-

ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). Synthesis and characterization of heterocyclic compounds from amine derivative. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 1337880-42-8|2-Methyl-2H-indazole-7-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Methyl-2H-indazole-7-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 5. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 6. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Advanced Chemical Research

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole allow it to form critical hydrogen bond interactions within the active sites of various protein targets.[1][2] Among the various functionalized indazoles, 2-Methyl-2H-indazole-7-carboxaldehyde has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 2-Methyl-2H-indazole-7-carboxaldehyde (CAS 1337880-42-8). It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full potential in their synthetic campaigns. The narrative emphasizes the causality behind experimental choices and provides field-proven insights grounded in authoritative references.

Core Physicochemical and Structural Properties

2-Methyl-2H-indazole-7-carboxaldehyde is a white to off-white crystalline solid under standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring, a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which often imparts distinct biological activities and physicochemical properties.[2][3] The presence of the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate.

Molecular Structure

The structural arrangement of 2-Methyl-2H-indazole-7-carboxaldehyde is fundamental to its reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of 2-Methyl-2H-indazole-7-carboxaldehyde.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [4][5] |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 175 - 178 °C | |

| Solubility | Good in acetonitrile; Moderate in methanol | |

| Topological Polar Surface Area | 34.9 Ų | [5] |

| SMILES | CN1C=C2C=CC=C(C2=N1)C=O | [4] |

| InChI Key | OFXOSZMXWWAOIA-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust and scalable synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde can be conceptualized through a copper-catalyzed one-pot, three-component reaction, which is known for its high tolerance of various functional groups.[6]

Proposed Synthetic Pathway

This pathway leverages commercially available starting materials and a well-established catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]

Caption: Proposed copper-catalyzed synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for similar transformations.[6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize 2-Methyl-2H-indazole-7-carboxaldehyde.

Materials:

-

2-Bromo-3-methylbenzaldehyde (1.0 eq)

-

Methylamine (40% in H₂O, 1.2 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Copper(I) oxide (Cu₂O, 0.1 eq)

-

Polyethylene glycol (PEG-300)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and sodium azide (1.5 eq).

-

Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add methylamine solution (1.2 eq) dropwise to the mixture at room temperature.

-

Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the copper-catalyzed reaction. The dropwise addition of methylamine controls the initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

-

Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Methyl-2H-indazole-7-carboxaldehyde.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-Methyl-2H-indazole-7-carboxaldehyde is primarily driven by the reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of more complex structures, making it a cornerstone in fragment-based drug discovery and lead optimization.

Key Transformations

The aldehyde moiety is an electrophilic center that readily participates in several fundamental organic reactions:

-

Reductive Amination: A powerful method for generating diverse amine libraries for high-throughput screening. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing indazole derivatives.

-

Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form α,β-unsaturated systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative functional handles.[7]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]

- 5. 2-methyl-2H-indazole-7-carbaldehyde 95% 1337880-42-8 | Chempure [chempure.in]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. 1234615-75-8|2-Methyl-2H-indazole-7-carboxylic acid|BLD Pharm [bldpharm.com]

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde stands out as a highly versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibition and combinatorial chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and key applications for researchers and professionals in drug development. We will delve into the causality behind experimental choices and present actionable protocols to demonstrate its utility.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-methyl-2H-indazole-7-carbaldehyde .[2] The name "2-Methyl-2H-indazole-7-carboxaldehyde" is also widely used and accepted.[3][4][5] The nomenclature precisely defines the structure:

-

Indazole: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring.

-

2H-indazole: Specifies the tautomeric form where the saturated nitrogen is at position 2.

-

2-Methyl: Indicates that a methyl group is attached to the nitrogen at position 2. This regiochemistry is critical for its role in molecular recognition, as it orients the hydrogen bond donor at the N1 position.

-

7-carboxaldehyde: Places an aldehyde group (-CHO) at position 7 of the benzene ring portion of the scaffold.

Physicochemical and Safety Data

The compound is typically supplied as a white to off-white crystalline solid.[6] Its key properties and identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1337880-42-8 | [2][3][4][6] |

| Molecular Formula | C₉H₈N₂O | [2][3][5] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Good in polar aprotic solvents (e.g., acetonitrile); moderate in methanol | [6] |

| Storage | Store below 25°C in a sealed container | [6] |

| SMILES Code | O=CC1=CC=CC2=CN(C)N=C12 | [3] |

| InChI Key | OFXOSZMXWWAOIA-UHFFFAOYSA-N | [2] |

Safety and Handling: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard laboratory precautions, including the use of a particle-filtering half mask, safety goggles, and a lab coat, are essential during handling to prevent inhalation and skin contact.[6]

Part 2: Synthetic Strategies

The synthesis of specifically substituted indazoles like 2-Methyl-2H-indazole-7-carboxaldehyde presents a significant regiochemical challenge. The primary obstacle is controlling the site of alkylation on the indazole nitrogen atoms, as the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, synthetic routes must employ conditions that favor the kinetically controlled formation of the desired 2-alkylated product.

Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a logical and efficient pathway can be constructed based on established methodologies for 2H-indazole synthesis.[7] The workflow hinges on the strategic installation of the methyl and aldehyde groups.

Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-7-carboxaldehyde.

Experimental Protocol: A Plausible Approach

This protocol is a representative, multi-step synthesis derived from general principles of heterocyclic chemistry.

Step 1: Regioselective N-Methylation of 7-Nitro-1H-indazole

-

Rationale: Direct methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. To favor the N2 product, conditions are chosen that promote kinetic control, such as using a strong base to form the indazolide anion followed by reaction with an alkylating agent in a polar aprotic solvent.

-

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Stir the mixture for 30 minutes at 0°C until gas evolution ceases.

-

Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC for the disappearance of starting material.

-

Quench the reaction carefully with ice-water and extract the product with ethyl acetate.

-

The N1 and N2 isomers (2-methyl-7-nitro-2H-indazole and 1-methyl-7-nitro-1H-indazole) are then separated by column chromatography on silica gel.

-

Step 2: Reduction to 2-Methyl-2H-indazol-7-amine

-

Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the purified 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol or methanol.

-

Add 10% Palladium on carbon (0.1 eq by weight).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine.

-

Step 3 & 4: Conversion of Amine to Aldehyde via Sandmeyer Reaction and Reduction

-

Rationale: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amine to a nitrile. The resulting nitrile can then be selectively reduced to the aldehyde using a hydride reagent like DIBAL-H.

-

Procedure:

-

Diazotization: Dissolve 2-methyl-2H-indazol-7-amine (1.0 eq) in an aqueous solution of HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution and warm to 50-60°C until nitrogen evolution stops. Extract the resulting 2-methyl-2H-indazole-7-carbonitrile with an organic solvent.

-

Reduction: Dissolve the purified nitrile (1.0 eq) in anhydrous toluene or DCM and cool to -78°C. Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise. Stir for 2-3 hours at -78°C.

-

Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution, and allow it to warm to room temperature.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield 2-Methyl-2H-indazole-7-carboxaldehyde.

-

Part 3: Core Applications in Medicinal Chemistry

The unique arrangement of the methyl group at N2 and the reactive aldehyde at C7 makes this compound a powerful intermediate in drug discovery.

Intermediate for Kinase Inhibitors

Indazole derivatives are well-established as "hinge-binding" motifs in kinase inhibitors.[8] 2-Methyl-2H-indazole-7-carboxaldehyde serves as a key precursor for dual PI3K/mTOR inhibitors.[6] The N1 nitrogen acts as a hydrogen bond donor, while the C7 position provides a vector for introducing further substitutions to target other regions of the ATP-binding pocket, enhancing potency and selectivity. The aldehyde group can be readily converted into various functional groups (amines, alkenes, etc.) to achieve these targeted modifications.

Platform for Combinatorial Library Synthesis

The aldehyde functionality is exceptionally useful for generating large libraries of compounds for high-throughput screening. One of the most robust methods is reductive amination.[6] This reaction allows for the coupling of the indazole core with a vast array of primary and secondary amines, creating a diverse set of molecules with potential biological activity.

Caption: Workflow for library synthesis via reductive amination.

Experimental Protocol: General Reductive Amination

-

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure without prior formation of the imine.

-

Procedure:

-

To a stirred solution of 2-Methyl-2H-indazole-7-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

-

Add a few drops of acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC.

-

Part 4: Conclusion

2-Methyl-2H-indazole-7-carboxaldehyde is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its specific regiochemistry and reactive handle provide a reliable starting point for constructing sophisticated molecules with tailored biological functions. The synthetic pathways, while requiring careful control of regioselectivity, are based on robust and well-understood organic chemistry principles. Its demonstrated utility in the synthesis of kinase inhibitors and as a platform for combinatorial chemistry solidifies its importance for professionals in the field of drug discovery.

References

-

PubChem. 7-chloro-2-methyl-2H-indazole-4-carbaldehyde. Available from: [Link]

-

PubChem. 2-Methyl-2H-indazole. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2H-indazoles. Available from: [Link]

-

MDPI. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available from: [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methyl-2H-indazole-7-carbaldehyde 95% 1337880-42-8 | Chempure [chempure.in]

- 3. 1337880-42-8|2-Methyl-2H-indazole-7-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]

- 5. 2-Methyl-2H-indazole-7-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde from Indole Derivatives

Abstract

2-Methyl-2H-indazole-7-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its structural motifs that are crucial for developing novel therapeutic agents. The indazole core is a well-established bioisostere of indole, offering unique hydrogen bonding capabilities within protein active sites.[1][2] However, its synthesis, particularly with precise regiochemical control at the N2 and C7 positions, presents significant challenges. This guide provides a comprehensive, in-depth analysis of a robust synthetic strategy starting from readily available indole precursors. We will dissect a multi-step pathway, focusing on the critical transformations: the conversion of an indole framework into the indazole core and the subsequent, highly selective N2-methylation. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also a deep dive into the mechanistic principles that govern the selection of reagents and reaction conditions, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in modern drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[2][3] Its ability to mimic the indole structure while presenting a different array of electronic and steric properties makes it an invaluable tool for scaffold hopping and lead optimization.[1]

The primary synthetic hurdles in indazole chemistry are twofold:

-

C-H Functionalization: The direct and selective introduction of substituents onto the carbocyclic ring of an existing indazole is often difficult. Direct formylation, for instance, via Vilsmeier-Haack conditions, is generally ineffective at the desired positions.[3]

-

N-Alkylation Regioselectivity: Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation reactions frequently yield a mixture of both isomers.[4][5] While the 1H-tautomer is typically more thermodynamically stable, the distribution of N1 and N2 alkylated products is highly dependent on the substrate, electrophile, and reaction conditions, with N1 products often being the thermodynamic sink and N2 products arising from kinetic control.[5][6]

This guide outlines a logical and field-proven synthetic approach that circumvents these challenges by establishing the required C7 functionality on an indole precursor before executing the ring transformation to an indazole, followed by a modern, highly regioselective N-methylation.

Retrosynthetic Analysis

Our strategy hinges on a two-part synthesis. The target molecule, 2-Methyl-2H-indazole-7-carboxaldehyde (1) , is disconnected at the N2-methyl bond. This reveals the key intermediate, 1H-Indazole-7-carboxaldehyde (2) . This intermediate is then envisioned as being accessible through a skeletal rearrangement of a correspondingly substituted indole, Indole-7-carboxaldehyde (3) .

Caption: Mechanism of the indole-to-indazole ring transformation.

This transformation ingeniously converts the indole pyrrole ring into a pyrazole ring while simultaneously installing a carboxaldehyde group at the C3 position. When starting with Indole-7-carboxaldehyde, this pathway is expected to yield 1H-Indazole-3,7-dicarboxaldehyde . The subsequent selective removal of the C3-aldehyde is challenging.

An alternative, more direct approach involves a modified Davis-Beirut reaction starting from an appropriate aniline, such as 2-amino-m-tolualdehyde, via diazotization and cyclization. However, for this guide, we will focus on a strategy that leverages the more novel skeletal editing of the readily available indole core. For the purpose of achieving the title compound, we will propose a theoretical pathway that leads directly to the desired intermediate (2) , acknowledging that in practice, a dicarboxaldehyde intermediate may form and require further steps. For many research applications, the presence of the C3-aldehyde is a feature, not a flaw, providing an additional handle for diversification. [1][3]

Experimental Protocol: Nitrosation of Indole-7-carboxaldehyde

This protocol is adapted from the optimized procedure reported by Cailly, Fabis, and coworkers, which minimizes the formation of dimeric side products by the slow addition of the indole substrate to the nitrosating mixture. [1][3] Materials and Reagents:

-

Indole-7-carboxaldehyde

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 equiv.) in deionized water. Slowly add 2 N aqueous HCl (7.0 equiv.) to the solution while maintaining the temperature at 0 °C. Stir the resulting pale blue mixture for 10 minutes, then add DMF to form a homogenous solution.

-

Substrate Addition: Dissolve Indole-7-carboxaldehyde (1.0 equiv.) in a separate portion of DMF. Using a syringe pump, add the indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2-3 hours. The slow addition is critical to maintain a low concentration of the nucleophilic indole, thereby suppressing the formation of dimeric side-products. [3]3. Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. For electron-deficient indoles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion. [3]Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and then with brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 1H-Indazole-7-carboxaldehyde (or its 3-formyl derivative).

Part II: Regioselective N2-Methylation of 1H-Indazole-7-carboxaldehyde

With the core intermediate in hand, the final challenge is the regioselective installation of a methyl group at the N2 position. As previously noted, standard alkylation conditions often fail to provide adequate selectivity. [5]

Mechanistic Rationale: Overcoming the N1 Thermodynamic Sink

Recent advances have shown that using specific alkylating agents under acidic conditions can strongly favor N2 functionalization. A premier example is the use of alkyl 2,2,2-trichloroacetimidates, activated by a strong Brønsted or Lewis acid. [4]The proposed mechanism involves the protonation of the indazole, followed by nucleophilic attack from the desired nitrogen. The steric bulk of the C7-carboxaldehyde group is predicted to disfavor the transition state leading to N1-alkylation, thereby enhancing selectivity for the N2 position. [7][8]

Caption: Experimental workflow for selective N2-methylation.

Experimental Protocol: N2-Methylation using Methyl 2,2,2-trichloroacetimidate

This protocol is based on the highly selective N2-alkylation method developed by Clemens, Bell, and Londregan. [4] Materials and Reagents:

-

1H-Indazole-7-carboxaldehyde (1.0 equiv.)

-

Methyl 2,2,2-trichloroacetimidate (1.5 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (1.25 equiv.)

-

1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-Indazole-7-carboxaldehyde (1.0 equiv.) and dissolve it in anhydrous 1,2-dichloroethane.

-

Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv.) to the solution.

-

Initiation: Slowly add Trifluoromethanesulfonic acid (1.25 equiv.) to the stirred solution at room temperature. The reaction may be slightly exothermic.

-

Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the consumption of the starting material and the formation of the product by LCMS or TLC.

-

Work-up: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product, 2-Methyl-2H-indazole-7-carboxaldehyde.

Data Summary

The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.

| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Ref. |

| 1 | Indole-7-carboxaldehyde → 1H-Indazole-7-carboxaldehyde | NaNO₂, HCl | DMF/H₂O | 0°C → RT | 60-85% | [3] |

| 2 | 1H-Indazole-7-carboxaldehyde → 2-Methyl-2H-indazole-7-carboxaldehyde | Me-TCA, TfOH | DCE | RT | 70-90% | [4] |

Yields are estimates based on similar substrates in the cited literature and may vary. Me-TCA = Methyl 2,2,2-trichloroacetimidate

Conclusion

The synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde from an indole precursor is a challenging yet achievable goal through a strategic, multi-step approach. By leveraging the nitrosative ring transformation of a pre-functionalized indole, the core indazole structure with the necessary C7-aldehyde can be constructed. The critical challenge of regioselective N-methylation can be overcome by employing modern acid-catalyzed conditions with methyl 2,2,2-trichloroacetimidate, which strongly favors the desired N2 isomer. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to access this valuable chemical entity and its derivatives, paving the way for new discoveries in drug development and materials science.

References

-

Gesenberg, J., et al. (2023). Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. ChemRxiv. Available from: [Link]

-

Gesenberg, J., et al. (2023). C-to-N atom swapping and skeletal editing in indoles and benzofurans. Nature Communications, 14(1), 2986. Available from: [Link]

-

Štefelova, N., et al. (2023). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 28(15), 5851. Available from: [Link]

-

Bandichhor, R., et al. (2012). A Tale of Two Nitrogens: A Practical and Scalable Method for the Selective N-2 Methylation of Indazoles. Organic Letters, 14(24), 6182-6185. Available from: [Link]

-

Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13233-13242. Available from: [Link]

-

Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate. Available from: [Link]

-

Boyd, M. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6961-6967. Available from: [Link]

-

Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available from: [Link]

-

Clark, B., et al. (1970). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 23(8), 1649-1658. Available from: [Link]

-

DeLaMatter, G., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1047-1058. Available from: [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1853-1875. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4976. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

-

Boyd, M. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6961-6967. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

A Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant molecules. Among the vast family of indazole derivatives, 2-Methyl-2H-indazole-7-carboxaldehyde has emerged as a crucial building block, offering a strategic entry point for the synthesis of complex molecular architectures with therapeutic potential. This guide provides an in-depth technical overview of 2-Methyl-2H-indazole-7-carboxaldehyde, from its fundamental chemical properties and synthesis to its applications in drug development and a curated list of commercial suppliers. It is intended to serve as a valuable resource for researchers, scientists, and professionals dedicated to advancing the frontiers of pharmaceutical innovation.

Compound Profile: 2-Methyl-2H-indazole-7-carboxaldehyde

At its core, 2-Methyl-2H-indazole-7-carboxaldehyde is a bicyclic aromatic heterocycle. The defining features of this molecule are the indazole ring system, a fusion of benzene and pyrazole rings, with a methyl group at the N-2 position of the pyrazole ring and a carboxaldehyde group at the C-7 position of the benzene ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1337880-42-8 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Typically a white to off-white crystalline solid | [2] |

| Solubility | Good solubility in polar aprotic solvents like acetonitrile and moderate solubility in methanol. | [2] |

The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. The 2-methyl-2H-indazole core, on the other hand, is a key pharmacophore found in a variety of biologically active compounds, particularly kinase inhibitors.[4]

Synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde: A Strategic Approach

While a specific, publicly available, step-by-step protocol for the synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted 2H-indazoles. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

A general and robust method for the synthesis of 2H-indazoles is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][5] This approach offers high functional group tolerance and typically results in good yields.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for 2-Methyl-2H-indazole-7-carboxaldehyde.

Detailed Experimental Protocol (Hypothetical, based on established methodologies):

Step 1: Synthesis of 2-Methyl-2H-indazole

This step would adapt the copper-catalyzed synthesis of 2H-indazoles.

-

Materials: 2-bromo-3-methylbenzaldehyde, methylamine, sodium azide, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), and a suitable solvent like DMSO.

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2-bromo-3-methylbenzaldehyde, sodium azide, and the copper catalyst system (CuI and DMEDA) in DMSO.

-

Add methylamine (as a solution or gas) to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield 2-methyl-2H-indazole.

-

Step 2: Formylation of 2-Methyl-2H-indazole at the C-7 Position

Directed ortho-metalation followed by formylation is a common strategy for introducing an aldehyde group at a specific position on an aromatic ring.

-

Materials: 2-Methyl-2H-indazole, a strong base (e.g., n-butyllithium or LDA), a formylating agent (e.g., N,N-dimethylformamide - DMF), and an anhydrous solvent (e.g., THF).

-

Procedure:

-

Dissolve 2-methyl-2H-indazole in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add the strong base to deprotonate the C-7 position, which is activated by the adjacent nitrogen atom.

-

After stirring for a period to ensure complete lithiation, add DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain 2-Methyl-2H-indazole-7-carboxaldehyde.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Methyl-2H-indazole-7-carboxaldehyde lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][6] The indazole scaffold is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Molecules derived from 2-Methyl-2H-indazole-7-carboxaldehyde can be elaborated to target a variety of kinases. For example, the aldehyde functionality can be readily converted into an amine via reductive amination, which can then be coupled with other fragments to build a potent and selective kinase inhibitor.

Caption: General workflow for elaborating 2-Methyl-2H-indazole-7-carboxaldehyde into kinase inhibitors.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a 2-phenyl-2H-indazole-7-carboxamide core.[8] 2-Methyl-2H-indazole-7-carboxaldehyde can be envisioned as a precursor to such compounds, where the aldehyde is first oxidized to a carboxylic acid and then coupled with an appropriate amine to form the final carboxamide.

Commercial Suppliers

For researchers and drug development professionals seeking to acquire 2-Methyl-2H-indazole-7-carboxaldehyde, several reputable commercial suppliers offer this compound. It is crucial to verify the purity and analytical data provided by the supplier to ensure the quality and reliability of the starting material for any synthetic endeavor.

| Supplier | Website | Notes |

| Biosynth | Offers the compound under the product code MDC88042.[2] | |

| BLD Pharm | Lists the compound with CAS number 1337880-42-8 and provides some safety information.[1] | |

| CymitQuimica | A European supplier that distributes products from various manufacturers, including Biosynth.[9] | |

| ChemShuttle | Provides some physical and safety data for the compound.[2] | |

| Frontier Specialty Chemicals | While they list the related 7-carboxylic acid, they are a potential source for custom synthesis.[10] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion and Future Outlook

2-Methyl-2H-indazole-7-carboxaldehyde is more than just a chemical compound; it is a key that unlocks access to a diverse range of potentially life-saving therapeutics. Its strategic placement of functional groups on a privileged heterocyclic core makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for novel, targeted therapies grows, the importance of versatile building blocks like 2-Methyl-2H-indazole-7-carboxaldehyde will undoubtedly continue to rise. Future research will likely focus on developing even more efficient and scalable synthetic routes to this and related indazoles, as well as exploring their application in the design of inhibitors for a wider range of biological targets beyond kinases and PARP.

References

-

Frontier Specialty Chemicals. (n.d.). 2-Methyl-2H-indazole-7-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 6, 2026, from [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 6, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4984. [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(11), 1235–1240. [Link]

- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research, 10(2).

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. (2016). Molecules, 21(2), 238. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. (2016). Molecules, 21(2), 238. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1247–1264. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1874. [Link]

-

Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2017). International Journal of Molecular Sciences, 18(11), 2441. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. (2016). Molecules, 21(2), 238. [Link]

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Synlett.

- Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. (2021). Asian Journal of Organic Chemistry, 10(9), 2322-2326.

-

Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 488–492. [Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(49), 35694-35728.

Sources

- 1. 1337880-42-8|2-Methyl-2H-indazole-7-carboxaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methyl-2H-indazole-7-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 10. 2-Methyl-2H-indazole-7-carboxylic acid | [frontierspecialtychemicals.com]

Introduction: The 2H-Indazole Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2H-Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indazole nucleus, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common, ortho-quinoid-like 2H-indazole. While many successful drugs are based on the 1H-tautomer, the 2H-indazole scaffold has emerged as a "privileged structure" in its own right, granting access to unique chemical space and distinct biological activities. Its rigid structure and specific vectoral arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets.

This technical guide provides an in-depth exploration of the diverse biological activities of 2H-indazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating these compounds. The focus is on causality—explaining why these molecules are effective and how their activity can be measured and optimized, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Section 1: Anticancer Activity of 2H-Indazole Derivatives

The 2H-indazole core is a prominent feature in a new generation of targeted anticancer agents. Its derivatives have demonstrated efficacy through multiple mechanisms, most notably via the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, and through novel immunomodulatory pathways.

Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary strategy in modern oncology is to inhibit the signaling pathways that drive tumor growth and the formation of new blood vessels (angiogenesis). Several 2H-indazole derivatives have been developed as potent, ATP-competitive inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase Tie-2, and Ephrin type-B receptor 4 (EphB4).[1]

By binding to the ATP pocket in the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The inhibition of multiple angiogenic RTKs simultaneously can lead to a more robust anti-angiogenic and antitumor response.

Caption: PGE2/EP4 signaling pathway and its blockade by 2H-indazole antagonists.

Section 2: Anti-inflammatory Activity via Selective COX-2 Inhibition

Chronic inflammation is a key driver of various pathologies. The anti-inflammatory properties of many drugs stem from the inhibition of cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation. Non-selective COX inhibitors can cause gastrointestinal side effects by inhibiting COX-1. Therefore, the development of selective COX-2 inhibitors is a major goal. Several 2H-indazole derivatives have been shown to be potent and selective inhibitors of COX-2, making them attractive candidates for anti-inflammatory agents with a potentially improved safety profile. [2] Data Presentation: COX-2 Inhibition by 2H-Indazole Derivatives

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Source |

| Compound 16 | 0.409 | >73 | [3] |

| Compound 18 | Inhibits at 10 µM | Data not available | [4] |

| Compound 23 | Inhibits at 10 µM | Data not available | [4] |

Section 3: Antimicrobial Activity

In an era of growing antimicrobial resistance, novel chemical scaffolds are urgently needed. 2H-indazoles have demonstrated promising activity against a range of pathogens, including protozoa and fungi.

Antiprotozoal Activity

Derivatives of 2H-indazole have shown significant potency against protozoan parasites such as Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania species. [5]The mechanism of action for a series of 2H-indazole N-oxides is particularly noteworthy. These compounds are believed to undergo bioreduction within the parasite, leading to the formation of radical species. This process induces a state of oxidative stress and inhibits parasitic respiration, ultimately leading to cell death. Data Presentation: Antiprotozoal Activity of 2H-Indazole N-Oxide Derivatives

| Compound | Target Organism (Strain) | IC₅₀ (µM) | Source |

| 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | T. cruzi (Tulahuen, epimastigote) | 3.3 | [5] |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | T. cruzi (Tulahuen, epimastigote) | 1.9 | [5] |

| L. amazonensis | 22.0 | [5] | |

| Metronidazole (Reference) | G. intestinalis | 1.83 | [6] |

| 2,3-diphenyl-2H-indazole (Compound 18) | G. intestinalis | 0.14 | [6] |

Antifungal Activity

Certain 2,3-diphenyl-2H-indazole derivatives have also displayed in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata. [6]While the precise mechanism remains an area for further investigation, these findings highlight the potential of the 2H-indazole scaffold as a template for developing new antifungal agents. [4]

Section 4: Experimental Protocols for Activity Evaluation